N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-sulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves the use of sulfonimidates, which are organosulfur species. They have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates, and as alkyl transfer reagents .Molecular Structure Analysis
The molecule contains a tolyl group, which is a functional group related to toluene. The tolyl group has the general formula CH3C6H4−R, where the relative position of the methyl and the R substituent on the aromatic ring can generate three possible structural isomers: 1,2 (ortho), 1,3 (meta), and 1,4 (para) .Chemical Reactions Analysis
Sulfonimidates, like the one in this compound, have been used as building blocks to access alternative sulfur (VI) compounds. They have found uses as alkyl transfer reagents to acids, alcohols, and phenols .Physical And Chemical Properties Analysis
Sulfonimidates are a sulfur (VI) species bearing a tetrahedral sulfur center, with four different groups attached . They have the possibility to modify up to three points of diversity: the O–R1 bond, the S–C (R2) bond, and finally the nitrogen R3 substituent .Scientific Research Applications
Organocatalysis and Selective Oxidation
- Application : N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-sulfonamide (let’s call it DMAP for brevity) has been employed in the selective oxidation of methyl aromatics using molecular oxygen . It outperforms other pyridine analogues, such as 4-carboxypyridine, 4-cyanopyridine, and pyridine. The sp3 hybrid carbon-hydrogen (C–H) bonds of different methyl aromatics are successfully oxygenated due to the formation of a pyridine onium salt from the bromide and DMAP .
- Significance : This application contributes to the synthesis of oxygenated aromatic chemicals, which are versatile building blocks in plastics, synthetic fibers, pharmaceuticals, and perfumes .
Drug Design and Medicinal Chemistry
- Relevance : DMAP and its derivatives serve as valuable building blocks for constructing pharmaceutical compounds . Researchers have designed 2-amino-4-(1-piperidine) pyridine derivatives as dual inhibitors for clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Synthetic Chemistry and Substrate Diversity
- Versatility : DMAP’s six-membered piperidine ring provides a versatile scaffold for functionalization and cyclization reactions .
- Applications : Researchers have explored hydrogenation, cycloaddition, annulation, amination, and multicomponent reactions involving DMAP .
- Impact : These methods contribute to the rapid synthesis of substituted piperidines, addressing the need for cost-effective and efficient routes .
Biological Evaluation and Pharmacological Activity
Mechanism of Action
properties
IUPAC Name |
1-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3S/c1-13-6-4-5-7-15(13)18-16(21)17-12-14-8-10-20(11-9-14)24(22,23)19(2)3/h4-7,14H,8-12H2,1-3H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHMDWFNULAASM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-sulfonamide |
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